Triethyl(prop-2-enyl)azanium

Description

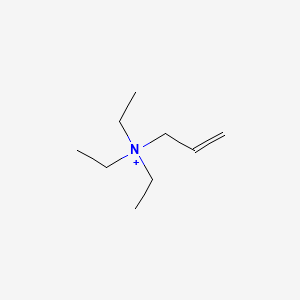

Triethyl(prop-2-enyl)azanium, also known as allyltriethylammonium, is a quaternary ammonium compound with the molecular formula C₉H₂₀N⁺. Its structure consists of a central nitrogen atom bonded to three ethyl groups and one allyl (prop-2-enyl) group. The compound is typically encountered as a salt, such as allyltriethylammonium bromide (CAS 29443-23-0), where the ammonium cation is paired with a bromide anion . This class of compounds is notable for its stability, ionic character, and applications in organic synthesis, polymer chemistry, and industrial processes. The allyl group contributes unique reactivity, enabling participation in polymerization and nucleophilic substitution reactions .

Properties

IUPAC Name |

triethyl(prop-2-enyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVYEIXLHVEXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274664 | |

| Record name | triethyl(prop-2-enyl)azanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42729-68-0 | |

| Record name | triethyl(prop-2-enyl)azanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(prop-2-enyl)azanium typically involves the reaction of triethylamine with prop-2-enyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

(C2H5)3N+CH2=CHCH2X→(C2H5)3NCH2=CHCH2X

where X represents a halide group (e.g., chloride, bromide).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Triethyl(prop-2-enyl)azanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The prop-2-enyl group can undergo substitution reactions, where the halide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Triethyl(prop-2-enyl)azanium has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Triethyl(prop-2-enyl)azanium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds with allyl or related substituents are widely studied for their structural diversity and functional versatility. Below is a detailed comparison of triethyl(prop-2-enyl)azanium with key analogues:

Allyltrimethylammonium Chloride

- Molecular Formula : C₆H₁₄ClN

- CAS : 1516-27-4

- Structure : Features a trimethylammonium core with an allyl substituent.

- Properties : Used as an industrial raw material (99% purity) for polymer synthesis and pharmaceutical applications. Its smaller size compared to triethyl derivatives enhances solubility in polar solvents .

- Applications: Key monomer in cationic polymers for water treatment and cosmetics .

Diallyldimethylammonium Chloride

- Molecular Formula : C₈H₁₆ClN

- CAS : 7398-69-8

- Structure : Contains two allyl groups and two methyl groups bonded to nitrogen.

- Properties: A liquid monomer (60% aqueous solution) with a molecular weight of 161.67 g/mol. The dual allyl groups enable cross-linking in polymerization .

- Applications : Precursor for polyquaternium-22 , a copolymer with acrylic acid used in hair conditioners and flocculants .

Benzyltriethylammonium Bromide

- Molecular Formula : C₁₃H₂₂BrN

- CAS : 207124-62-7 (hydrate form)

- Structure : Substitutes the allyl group with a benzyl ring.

- Properties : Solid phase-transfer catalyst (PTC) with a molecular weight of 245.79 g/mol (hydrate). The aromatic benzyl group enhances lipophilicity, facilitating reactions in biphasic systems .

- Applications : Catalyzes alkylation and esterification reactions in organic synthesis .

Triethylmethylammonium Hydroxide

- Molecular Formula: C₇H₁₈NO⁺

- CAS : 109334-81-8

- Structure : Replaces the allyl group with a methyl group.

- Properties: Aqueous solution (20 wt.%) with a density of 1.011 g/mL.

- Applications : Ion-pairing agent in chromatography and electrolyte in electrochemical studies .

Polyquaternium-22

- Molecular Formula: (C₁₁H₂₀ClNO₂)ₙ

- CAS : 53694-17-0

- Structure : Copolymer of diallyldimethylammonium chloride and acrylic acid.

- Properties : High molecular weight polymer with cationic charges for binding anions.

- Applications : Antistatic agent in cosmetics and coagulant in wastewater treatment .

Comparative Data Table

Research Findings and Functional Insights

- Reactivity : The allyl group in this compound enables radical polymerization and Michael addition reactions, distinguishing it from saturated analogues like triethylmethylammonium .

- Catalytic Roles : Benzyltriethylammonium bromide outperforms allyl derivatives in phase-transfer catalysis due to its aromatic hydrophobicity .

- Industrial Relevance : Diallyldimethylammonium chloride’s dual allyl groups are critical for forming cross-linked polymers with high charge density, essential in water treatment .

Biological Activity

Triethyl(prop-2-enyl)azanium, commonly referred to as a quaternary ammonium compound, has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and materials science. This article explores its biological activity, supported by research findings and relevant case studies.

- Molecular Formula : C₇H₁₈N

- Molecular Weight : 114.23 g/mol

- Structure : The compound features a triethylammonium group attached to a prop-2-enyl moiety, which contributes to its reactivity and biological interactions.

This compound exhibits its biological activity primarily through its interaction with cell membranes and proteins. The positively charged ammonium group allows it to interact with negatively charged cellular components, facilitating various biochemical pathways.

Key Mechanisms:

- Membrane Disruption : The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Antimicrobial Activity : Exhibits broad-spectrum antimicrobial properties against bacteria and fungi by disrupting their membranes.

Antimicrobial Effects

This compound has shown significant antimicrobial activity against various pathogens. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate | |

| Gram-negative Bacteria | High | |

| Fungi | Moderate |

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound exhibits antimicrobial properties, it also shows varying degrees of cytotoxicity towards mammalian cells. The concentration-dependent effects suggest that careful dosing is essential for therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a disinfectant in clinical settings.

- Cytotoxicity Assessment : In vitro studies on human liver cells (HepG2) indicated that concentrations above 100 µM led to significant cell death, emphasizing the need for caution in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.